molecular formula C11H14BrNO4S B2497974 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide CAS No. 1919521-26-8

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2497974
CAS No.: 1919521-26-8
M. Wt: 336.2
InChI Key: DBZGRQWTNSGRQS-UHFFFAOYSA-N
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Description

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a sulfonamide group, and a hydroxyoxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and hydroxyoxolan group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(phenylmethyl)benzene-1-sulfonamide
  • N-(3-hydroxyoxolan-3-yl)methylbenzene-1-sulfonamide
  • 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide

Uniqueness

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its bromine atom, hydroxyoxolan group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZGRQWTNSGRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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